molecular formula C16H25N3O6S2 B2544078 4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034375-89-6

4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2544078
CAS No.: 2034375-89-6
M. Wt: 419.51
InChI Key: VDVVOKMEROQASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1,4-benzodioxine core linked to a sulfonamide group, which is further substituted with an N,N-dimethylpiperidine moiety. The benzodioxine and piperidine moieties may enhance metabolic stability and bioavailability compared to simpler sulfonamides .

Properties

IUPAC Name

4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6S2/c1-18(2)27(22,23)19-7-5-13(6-8-19)12-17-26(20,21)14-3-4-15-16(11-14)25-10-9-24-15/h3-4,11,13,17H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVVOKMEROQASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with N,N-dimethylpiperidine-1-sulfonamide in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining consistent reaction parameters, thereby enhancing the overall efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxine-Sulfonamide Motifs

(a) N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()
  • Key Differences :
    • Replaces the N,N-dimethylpiperidine group with a piperazine ring bearing a 4-fluorophenyl substituent.
    • Incorporates a furyl-ethyl linker instead of a methylene bridge.
  • Implications :
    • The fluorophenyl group may enhance lipophilicity and CNS penetration, while the furyl moiety could influence binding to aromatic receptors.
    • Piperazine vs. piperidine: Piperazine’s additional nitrogen may alter basicity and hydrogen-bonding capacity .
(b) N-(1-(2-(Dimethylamino)ethyl)-3-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide ()
  • Key Differences: Contains a pyrrolopyridine core instead of benzodioxine.
  • Implications :
    • Pyrrolopyridine systems are associated with kinase inhibition (e.g., JAK/STAT pathways), suggesting divergent therapeutic applications compared to benzodioxine derivatives .

Analogues with Piperidine-Sulfonamide Scaffolds

(a) 4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide ()
  • Key Differences :
    • Lacks the benzodioxine system but includes a dihydropyridine core with nitroaryl substituents.
    • Contains carboxamide groups instead of a sulfonamide.
  • Implications :
    • Nitro groups may confer redox activity or toxicity, limiting therapeutic utility compared to sulfonamides.
    • Dihydropyridine structures are classically associated with calcium channel modulation, indicating distinct pharmacological targets .
Table 1: Comparative Pharmacological Profiles
Compound Core Structure Key Functional Groups Reported Activity References
Target Compound Benzodioxine-sulfonamide N,N-dimethylpiperidine Hypothetical: Enzyme inhibition
N-{2-[4-(4-Fluorophenyl)piperazinyl]-... Benzodioxine-sulfonamide Piperazine, fluorophenyl, furyl Antimicrobial (speculative)
4-(4-(Dimethylamino)phenyl)-... Dihydropyridine Nitroaryl, carboxamide Calcium channel modulation
  • Metabolic Stability :
    • Benzodioxine derivatives (e.g., ) often exhibit improved metabolic stability due to electron-rich aromatic systems resisting oxidation .
    • Piperidine-containing compounds may undergo N-demethylation, a common metabolic pathway affecting half-life .

Biological Activity

The compound 4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the synthesis, biological activity, and therapeutic implications of this compound, based on recent research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride , which are reacted in an aqueous alkaline medium.
  • Formation of Intermediate : The reaction yields an intermediate sulfonamide, which is then treated with various 2-bromo-N-(un/substituted-phenyl)acetamides to produce the final compound.
  • Characterization : The synthesized compounds are characterized using techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) to confirm their structures.

Synthesis Overview

StepReactantsConditionsProducts
12,3-Dihydrobenzo[1,4]-dioxin-6-amine + 4-Methylbenzenesulfonyl chlorideAqueous alkaline mediumN-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide
2Intermediate + 2-Bromo-N-(un/substituted-phenyl)acetamidesDMF with LiH as activatorThis compound

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of various sulfonamide derivatives including our compound of interest. The focus has been primarily on their effects against:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for diabetes management. The synthesized compounds exhibited weak to moderate inhibitory activities against α-glucosidase. For instance:
    • The IC50 values for selected derivatives were reported as follows:
      • 7i : 86.31 ± 0.11 μM
      • 7k : 81.12 ± 0.13 μM
      • Reference standard (Acarbose): 37.38 ± 0.12 μM .

Therapeutic Implications

The findings suggest that these compounds, including This compound , could serve as potential therapeutic agents for conditions such as Type 2 diabetes mellitus (T2DM). Their moderate inhibitory activity indicates a possible role in managing postprandial hyperglycemia.

Case Studies

Several case studies have highlighted the biological relevance of similar sulfonamide compounds:

  • Anti-Diabetic Agents : In a study focusing on the synthesis of N-(un/substituted-phenyl)acetamides as anti-diabetic agents, compounds demonstrated varying degrees of α-glucosidase inhibition, reinforcing the therapeutic potential of benzodioxine derivatives in diabetes management .
  • Antimicrobial Properties : Other studies have indicated that related sulfonamide derivatives exhibit antimicrobial properties, suggesting a broader spectrum of biological activity that could be explored further .

Summary of Biological Activities

Compound NameBiological ActivityIC50 (μM)
Acarboseα-glucosidase Inhibitor37.38 ± 0.12
Compound 7iα-glucosidase Inhibitor86.31 ± 0.11
Compound 7kα-glucosidase Inhibitor81.12 ± 0.13

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can researchers validate reaction efficiency?

Methodological Answer:
The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under alkaline conditions (e.g., aqueous Na₂CO₃ at pH 9–10). A key intermediate is formed via nucleophilic substitution, followed by alkylation or amidation steps to introduce the piperidine-sulfonamide moiety . To validate efficiency:

  • Monitor reaction progress using HPLC (as described in ) with mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6).
  • Use TLC or LC-MS to confirm intermediate formation.
  • Optimize yields by adjusting stoichiometry of sulfonyl chloride derivatives (e.g., 4-methylbenzenesulfonyl chloride) and reaction time (3–4 hours at RT) .

Basic: How can researchers structurally characterize this compound and confirm purity?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H-NMR : Identify aromatic protons (δ 6.8–7.2 ppm for benzodioxin), sulfonamide NH (δ ~5.5 ppm), and piperidine methyl groups (δ ~2.2–2.8 ppm) .
    • IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Elemental Analysis (CHN) : Validate molecular formula (e.g., C₁₃H₁₈N₂O₄S) with <1% deviation .
  • HPLC Purity : Ensure ≥95% purity using a C18 column with UV detection at 254 nm .

Advanced: What computational methods are recommended to predict binding interactions with acetylcholinesterase or α-glucosidase?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites (e.g., acetylcholinesterase’s catalytic triad).
  • Quantum Chemical Calculations : Apply density functional theory (DFT) to analyze electron distribution in the benzodioxin ring, which may influence π-π stacking with aromatic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes under physiological conditions .

Advanced: How should researchers resolve contradictions in reported inhibitory activity across assays?

Methodological Answer:

  • Assay Standardization :
    • For acetylcholinesterase, use Ellman’s method (DTNB reagent) with donepezil as a positive control .
    • For α-glucosidase, employ PNPG (p-nitrophenyl glucopyranoside) hydrolysis at pH 6.8 .
  • Control for Solubility : Test compounds in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference.
  • Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates, addressing outliers via Grubbs’ test .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Synthesize sodium or hydrochloride salts via reaction with NaOH/HCl to enhance aqueous solubility.
  • Prodrug Design : Introduce ester groups at the piperidine nitrogen, which hydrolyze in vivo to release the active compound .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (75:25 lactide:glycolide) prepared by emulsion-solvent evaporation .

Basic: What are the critical parameters for scaling up synthesis from lab to pilot scale?

Methodological Answer:

  • Reactor Design : Use continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
  • Purification : Implement HPLC-SFC (supercritical fluid chromatography) for greener, high-throughput purification .
  • Process Analytical Technology (PAT) : Monitor reaction kinetics in real-time using FTIR probes .

Advanced: How can researchers leverage cheminformatics to identify structurally analogous compounds with enhanced activity?

Methodological Answer:

  • QSAR Modeling : Use MOE or RDKit to correlate structural descriptors (e.g., logP, topological polar surface area) with bioactivity data .
  • Scaffold Hopping : Replace the benzodioxin ring with bioisosteres (e.g., benzofuran) using Reaxys or SciFinder .
  • Library Design : Generate derivatives via combinatorial chemistry, focusing on varying sulfonamide substituents .

Basic: What safety protocols are essential for handling sulfonamide intermediates?

Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
  • Waste Management : Neutralize sulfonyl chloride residues with 10% NaHCO₃ before disposal .
  • Stability Testing : Store intermediates at –20°C under argon to prevent hydrolysis .

Advanced: How do structural modifications impact metabolic stability in hepatic microsomes?

Methodological Answer:

  • In Vitro Assays : Incubate compounds with human liver microsomes (HLM) and NADPH at 37°C. Quantify parent compound depletion via LC-MS/MS .
  • Metabolite ID : Use HRMS to detect phase I metabolites (e.g., hydroxylation at the benzodioxin methyl group) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Advanced: What experimental designs minimize variability in enzyme inhibition assays?

Methodological Answer:

  • DoE (Design of Experiments) : Apply Box-Behnken designs to optimize pH, temperature, and substrate concentration .
  • Internal Standards : Spike assays with deuterated analogs (e.g., d₃-acetylthiocholine) to normalize signal drift .
  • Blind Analysis : Assign replicates to different researchers to reduce operator bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.